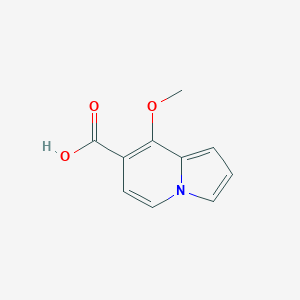

8-Methoxyindolizine-7-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

8-methoxyindolizine-7-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-9-7(10(12)13)4-6-11-5-2-3-8(9)11/h2-6H,1H3,(H,12,13) |

InChI Key |

WLFOSVHOYYECNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN2C1=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 8 Methoxyindolizine 7 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, conversion to more reactive acyl derivatives, and reduction.

Esterification Reactions and Associated Mechanisms

Esterification is the process of converting a carboxylic acid into an ester. This is a fundamental transformation for modifying the properties of the parent acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgbeilstein-journals.org

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orgbeilstein-journals.org It proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. beilstein-journals.org

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The electrons from the remaining hydroxyl group reform the carbonyl double bond. beilstein-journals.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. beilstein-journals.org

Alternative esterification methods exist for substrates that may be sensitive to strong acidic conditions. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov Other methods include alkylation with alkyl halides or using reagents like trimethylsilyldiazomethane (B103560) (TMS-CHN2). nih.gov

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Mechanism Highlights | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Reversible acid-catalyzed nucleophilic acyl substitution. libretexts.orgbeilstein-journals.org | Often requires excess alcohol or removal of water to achieve high yields. beilstein-journals.org |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Formation of a highly reactive O-acylisourea intermediate activated by DCC. nih.gov | Good for acid-sensitive substrates and formation of sterically hindered esters. nih.gov |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Sₙ2 reaction where the carboxylate anion acts as a nucleophile. | Useful when strongly acidic conditions must be avoided. nih.gov |

| Diazoalkane Methylation | TMS-CHN₂ | Rapid reaction to form methyl esters. nih.gov | Highly efficient but TMS-CHN₂ is a specialized reagent. |

Amidation Reactions and Coupling Strategies

Amidation, the formation of an amide bond by reacting a carboxylic acid with an amine, is one of the most important reactions in medicinal chemistry and peptide synthesis. nih.govgrowingscience.com Direct reaction of a carboxylic acid and an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.gov

A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to increase efficiency and suppress side reactions like racemization. nih.govmnstate.edu

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. hnuejs.edu.vn

Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for fast reaction times and low rates of racemization, making them popular in peptide synthesis. growingscience.comhnuejs.edu.vn

The general mechanism for carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the coupling agent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. mnstate.edu Additives like HOBt can react with the intermediate to form an active ester, which is less prone to side reactions and racemization before reacting with the amine. mnstate.edu

Table 2: Selected Coupling Reagents for Amidation

| Reagent Class | Example(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Often with HOBt and a base (e.g., DIPEA) in solvents like DMF or DCM. nih.govmnstate.edu | Widely used, cost-effective. Byproduct removal can be an issue with DCC. nih.gov |

| Phosphonium Salts | PyBOP, BOP | Base (e.g., DIPEA or triethylamine) in aprotic solvents. | Highly efficient, but can be expensive. hnuejs.edu.vn |

| Uronium Salts | HATU, HBTU | Base (e.g., DIPEA) in polar aprotic solvents (e.g., DMF). growingscience.com | Very fast reactions, low racemization, suitable for difficult couplings. hnuejs.edu.vn |

| Other | Propylphosphonic Anhydride (T3P) | Used for the synthesis of indolizine-2-carboxamides. semanticscholar.org | A versatile and effective modern coupling agent. semanticscholar.org |

Conversion to Acyl Halides and Anhydrides

Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in synthesis. They are readily attacked by a wide range of nucleophiles to form esters, amides, and other derivatives.

Acyl Halides: 8-Methoxyindolizine-7-carboxylic acid can be converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with thionyl chloride is common, producing gaseous byproducts (SO₂ and HCl) which are easily removed. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the loss of a chloride ion to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more common laboratory method for preparing mixed or symmetrical anhydrides involves reacting an acyl halide with a carboxylate salt. libretexts.org For instance, 8-methoxyindolizine-7-carbonyl chloride could react with a salt of 8-methoxyindolizine-7-carboxylic acid to form the corresponding symmetric anhydride.

Reductions to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Alcohols: The reduction of a carboxylic acid all the way to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous or acidic workup. masterorganicchemistry.com The mechanism involves an initial acid-base reaction where the hydride deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. youtube.comyoutube.com The aluminum hydride then coordinates to the carbonyl oxygen, and subsequent hydride transfers reduce the carbonyl group to the primary alcohol. youtube.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent that chemoselectively reduces carboxylic acids to alcohols in the presence of other reducible functional groups like esters. idc-online.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. Therefore, this reduction cannot typically be stopped at the aldehyde stage using powerful reagents like LiAlH₄. youtube.com A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acyl chloride or an ester, which can then be reduced to an aldehyde using a less reactive, sterically hindered hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Derivatization Strategies for Enhanced Research Utility

Chemical derivatization is the process of modifying a molecule to give it new properties that are better suited for a particular analytical technique. researchgate.net For a compound like 8-methoxyindolizine-7-carboxylic acid, derivatization can be crucial for improving its detection and separation.

Techniques for Improved Spectroscopic Detection and Chromatographic Separation

The analysis of carboxylic acids by methods like High-Performance Liquid Chromatography (HPLC) can be challenging. nih.gov These compounds are often highly polar, leading to poor retention on common reversed-phase columns, and many, including this indolizine (B1195054) derivative, may lack a strong chromophore for UV detection or a suitable functional group for sensitive mass spectrometry (MS) ionization. nih.govnih.gov

Derivatization can address these issues:

Improved Chromatographic Retention: By converting the polar carboxylic acid group into a less polar ester or amide, the retention time on a reversed-phase HPLC column can be significantly increased, allowing for better separation from other polar components in a mixture.

Enhanced Spectroscopic Detection: A derivatizing agent that contains a highly fluorescent group (a fluorophore) or a group with strong UV absorbance can be attached to the molecule. This allows for highly sensitive detection using fluorescence or UV detectors. Reagents like 4-bromo-N-methylbenzylamine have been developed to attach a tag that is easily detectable by mass spectrometry due to its specific isotopic pattern. nih.gov Similarly, reagents containing dansyl or fluorescein (B123965) groups can be used for fluorescence detection. researchgate.net

The derivatization reaction itself typically involves one of the transformations discussed previously, such as esterification or amidation, using a derivatizing agent that contains the desired tag. nih.gov For example, the carboxylic acid can be activated with a coupling agent like EDC and then reacted with an amine-containing fluorescent tag to form a highly detectable amide derivative. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-Methoxyindolizine-7-carboxylic acid |

| 4-(Dimethylamino)pyridine (DMAP) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Borane (BH₃) |

| Dicyclohexylcarbodiimide (DCC) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium tri-tert-butoxyaluminum hydride |

| Oxalyl chloride |

| Propylphosphonic Anhydride (T3P) |

| Sodium borohydride (NaBH₄) |

| Thionyl chloride (SOCl₂) |

| Trimethylsilyldiazomethane (TMS-CHN₂) |

Formation of Specialized Derivatives for Synthetic Intermediates

The carboxylic acid functional group in 8-methoxyindolizine-7-carboxylic acid is a versatile handle for creating a variety of derivatives that serve as key synthetic intermediates. Standard transformations of carboxylic acids can be applied to this molecule to generate esters, amides, and acid chlorides, which are then used in further synthetic steps. transformationtutoring.comlibretexts.org

The conversion to an ester , often achieved through Fischer esterification with an alcohol under acidic conditions, provides a more soluble and often more reactive intermediate for subsequent reactions. libretexts.orglibretexts.org For instance, the methyl or ethyl ester can be used in cross-coupling reactions or reductions.

Amide formation, typically carried out by first converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with an amine, introduces a nitrogen-containing functional group. transformationtutoring.com This is a crucial step in the synthesis of many biologically active compounds.

The generation of an acid chloride from the carboxylic acid using reagents such as thionyl chloride or oxalyl chloride creates a highly reactive electrophilic center. transformationtutoring.com This intermediate readily reacts with a wide range of nucleophiles, making it a pivotal point for introducing diverse structural motifs.

These derivatization strategies allow for the systematic modification of the 7-position of the indolizine core, enabling the synthesis of a broad library of compounds for various applications.

Reactions Involving the Indolizine Core

The indolizine ring system is electron-rich and readily undergoes electrophilic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the bicyclic system. Theoretical calculations and experimental evidence consistently show that the pyrrole (B145914) ring of the indolizine nucleus is more electron-rich than the pyridine (B92270) ring. nih.gov

For the indolizine core, the highest electron density is found at the C-3 position, followed by the C-1 and C-2 positions. nih.govmdpi.com Consequently, electrophilic attack occurs preferentially at the C-3 position. mdpi.comrsc.org If the C-3 position is blocked, substitution may then occur at the C-1 position. This inherent reactivity is a key feature of indolizine chemistry.

In the case of 8-methoxyindolizine-7-carboxylic acid, the substituents on the pyridine ring can modulate this reactivity. The methoxy (B1213986) group at C-8 is an electron-donating group, which would further activate the pyridine ring, although the primary site of electrophilic attack is expected to remain on the pyrrole moiety. The carboxylic acid group at C-7 is an electron-withdrawing group and would have a deactivating effect. However, the strong directing effect of the indolizine nucleus itself generally ensures that electrophilic substitution will still favor the pyrrole ring, primarily at C-3. Competition experiments with substituted indolizines have shown that electron-donating groups can accelerate arylation at C-3, while electron-withdrawing groups can suppress the reaction. nih.gov

Table 1: Regioselectivity of Electrophilic Substitution on the Indolizine Core

| Position | Relative Electron Density | Likelihood of Electrophilic Attack |

| C-3 | Highest | Most Favorable nih.govmdpi.com |

| C-1 | High | Favorable (if C-3 is blocked) |

| C-2 | Moderate | Less Favorable |

| Pyridine Ring | Lower | Least Favorable |

This table provides a generalized overview of the regioselectivity based on the inherent electronic properties of the indolizine scaffold.

The indolizine system, with its tetraene-like character, can participate in cycloaddition reactions, most notably [8+2] cycloadditions with activated alkynes or alkenes. mdpi.comproquest.com This reaction provides a powerful method for the construction of cycl[3.2.2]azine ring systems. proquest.com The indolizine acts as the 8π component in this pericyclic reaction.

The reaction is typically performed by heating the indolizine with a dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comproquest.com The presence of catalysts, like palladium on carbon (Pd-C), can facilitate the reaction. mdpi.com For 8-methoxyindolizine-7-carboxylic acid, the substituents on the pyridine ring would influence the electronic nature of the indolizine system and thus its reactivity in cycloaddition reactions. The electron-donating methoxy group at C-8 may enhance the reactivity of the indolizine as an 8π component.

Indolizines can also undergo 1,3-dipolar cycloaddition reactions. This is a common method for synthesizing indolizines themselves, often starting from a pyridinium (B92312) ylide and a dipolarophile. rsc.orgresearchgate.net

Detailed Mechanistic Studies of Key Synthetic and Derivatization Reactions

Mechanistic studies on indolizine synthesis and functionalization have provided valuable insights into the reaction pathways. For instance, the formation of indolizines from 2-enynylpyridines has been shown to proceed through a base-catalyzed double-bond isomerization, when starting from the E-isomer, which is then followed by a concerted pseudocoarctate cyclization. acs.org

In the context of derivatization, the mechanism of reactions involving the carboxylic acid group, such as esterification, generally follows well-established pathways for carboxylic acid derivatives. libretexts.org Fischer esterification, for example, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

For cycloaddition reactions, the mechanism can be either a one-step concerted process or a two-step process involving a zwitterionic intermediate. proquest.comdntb.gov.ua The exact pathway can depend on the specific indolizine and the dienophile used.

Mechanistic investigations into the palladium-catalyzed C-3 arylation of indolizines have strongly supported an electrophilic substitution pathway, where C-H bond cleavage is a fast step. nih.gov

Catalysts and reagents play a crucial role in directing the outcome and improving the efficiency of reactions involving 8-methoxyindolizine-7-carboxylic acid and its derivatives.

In electrophilic substitutions , Lewis acids are often used to generate a more potent electrophile. For example, in Friedel-Crafts reactions, a Lewis acid like aluminum chloride is essential. masterorganicchemistry.com In palladium-catalyzed C-3 arylations of indolizines, the palladium catalyst is key to facilitating the reaction, which proceeds via an electrophilic substitution mechanism. nih.gov

For cycloaddition reactions , transition metal catalysts such as palladium on carbon (Pd-C) or manganese dioxide (MnO2) have been employed to promote the reaction between indolizines and dienophiles. mdpi.comproquest.com

In the synthesis of indolizines themselves, a variety of catalysts have been utilized to improve yields and control regioselectivity. These include gold, rsc.org copper, rsc.orgnih.gov rhodium, organic-chemistry.org and indium rsc.org catalysts. For example, indium(III) has been shown to effectively catalyze the three-component coupling reaction of indolizines with amines and aldehydes for C-3 functionalization. rsc.org The reaction is believed to proceed through the formation of an imine from the amine and aldehyde, which is then attacked by the nucleophilic C-3 position of the indolizine. rsc.org

The choice of base is also critical in reactions such as the dehydrochlorination of N-chloroaziridine-2-carboxylic esters, where a competing dechlorination reaction can occur. ru.nl

Table 2: Examples of Catalysts in Indolizine Chemistry

| Reaction Type | Catalyst/Reagent | Purpose | Ref. |

| C-3 Arylation | Palladium Catalyst | Facilitates electrophilic substitution | nih.gov |

| [8+2] Cycloaddition | Pd-C, MnO2 | Promotes cycloaddition | mdpi.comproquest.com |

| C-3 Functionalization | In(III) catalyst | Catalyzes three-component Mannich-type reaction | rsc.org |

| Indolizine Synthesis | Au, Cu, Rh catalysts | Catalyze various cyclization and coupling reactions | rsc.orgorganic-chemistry.org |

| Dehydrogenative Bromination | Copper(II) chloride | Catalyzes direct bromination at C-1 | nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of organic molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications from geometry optimization to reactivity prediction. semanticscholar.org For molecules within the indolizine (B1195054) class, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to model their behavior. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 8-Methoxyindolizine-7-carboxylic acid, this process would involve finding the minimum energy conformation of the indolizine ring system and the orientation of the methoxy (B1213986) and carboxylic acid substituents.

Conformational analysis is particularly important for the carboxylic acid group, which can exist in different orientations. It is widely recognized that the syn conformation of the carboxyl group is generally preferred in the gas phase due to potential intramolecular hydrogen bonding. nih.gov However, in polar solvents, the anti conformation can become more stable due to improved interactions with the solvent molecules. DFT calculations can quantify the energy differences between these conformers. For related heterocyclic carboxylic acids, such as (S)‐indoline‐2‐carboxylic acid, conformational properties have been shown to be highly dependent on the solvent environment. nih.gov Similarly, studies on indolizidin-2-one amino acids, which share a bicyclic nitrogen-containing core, emphasize the importance of conformational analysis in understanding their biological activity. nih.gov

A hypothetical table of optimized geometric parameters for the most stable conformer of 8-Methoxyindolizine-7-carboxylic acid, as would be derived from DFT calculations, is presented below.

| Parameter | Value (Å or °) |

| C-C (ring) | Calculated Value |

| C-N (ring) | Calculated Value |

| C-O (methoxy) | Calculated Value |

| C=O (carboxyl) | Calculated Value |

| O-H (carboxyl) | Calculated Value |

| C-C-N (angle) | Calculated Value |

| O-C-C (methoxy angle) | Calculated Value |

| O=C-O-H (dihedral) | Calculated Value |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net

A representative data table for FMO analysis is shown below.

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Prediction of Reactivity and Acidity Parameters

DFT can be used to calculate various descriptors that predict a molecule's reactivity. The Fukui function, for instance, identifies the most electrophilic and nucleophilic sites within a molecule. For carboxylic acids, DFT calculations can predict their acidity (pKa). The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. sigmaaldrich.com Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the negative charge of the carboxylate ion through inductive effects, thereby increasing acidity. sigmaaldrich.com

In the case of 8-Methoxyindolizine-7-carboxylic acid, the electron-donating nature of the methoxy group and the indolizine ring itself would influence the acidity of the carboxylic acid group. Computational models can provide a quantitative prediction of this acidity. mit.edu

| Parameter | Predicted Value |

| pKa | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Global Electrophilicity Index (ω) | Calculated Value |

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate the dynamic behavior of molecules and their interactions.

Exploration of Intramolecular and Intermolecular Interactions

Molecular modeling can elucidate the non-covalent interactions that govern the structure and function of 8-Methoxyindolizine-7-carboxylic acid. Intramolecularly, this could involve hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the indolizine ring or the oxygen of the methoxy group.

Intermolecularly, in the solid state or in solution, carboxylic acids are known to form strong hydrogen-bonded dimers. orgchemres.org Computational studies on cocrystals of carboxylic acids with other molecules, such as pyridine (B92270), have detailed the crucial role of hydrogen bonding in stabilizing the crystal structure. orgchemres.org For 8-Methoxyindolizine-7-carboxylic acid, modeling would explore how molecules self-assemble and interact with their environment, which is critical for understanding its physical properties and potential biological activity.

Scaffold-Based Molecular Design and Diversification Strategies

The indolizine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Molecular modeling plays a key role in scaffold-based drug design, where the core structure of a molecule like 8-Methoxyindolizine-7-carboxylic acid is used as a template for creating new derivatives with desired properties. nih.govnih.gov

By computationally modifying the substituents on the indolizine ring, chemists can explore a vast chemical space to design molecules with enhanced activity or selectivity. For example, studies on indoline-based scaffolds have been used to develop new inhibitors for specific biological targets. researchgate.net The functional groups of 8-Methoxyindolizine-7-carboxylic acid, the carboxylic acid and methoxy group, offer sites for chemical modification to generate a library of new compounds for screening. nih.gov

Theoretical Insights into Reaction Mechanisms and Energetics

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms and energy landscapes of reactions involving indolizines. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

One area of focus has been the cycloaddition reactions of indolizines. For instance, theoretical calculations on the higher-order [8+2] cycloaddition of indolizines with maleimides have revealed a stepwise nature for the reaction. These studies indicate that the preference for a dearomative pathway is under kinetic control and is energetically more favorable when chiral phosphoric acids are used as catalysts, as opposed to diphenyl phosphate (B84403) acs.org. Such computational insights are crucial for the rational design of new dearomatization reactions for indolizines acs.org.

Furthermore, Molecular Orbital (MO) calculations have been consistent with the observed reactivity of indolizines, particularly their susceptibility to electrophilic substitution. These calculations show that electrophilic attack occurs preferentially at the C-3 position, followed by the C-1 position jbclinpharm.org. This reactivity pattern is a fundamental aspect of indolizine chemistry jbclinpharm.org.

Theoretical studies have also shed light on other reaction types, such as cycloisomerization. The synthesis of various fused heteroaromatic compounds, including indolizines, can be achieved through the cycloisomerization of alkynyl imines, a process that can be modeled computationally to understand its mechanism and efficiency organic-chemistry.org. Similarly, tandem reactions involving 1,3-dipolar cycloadditions followed by ring-opening processes have been developed to create a library of functionalized indolizines, with computational studies providing a basis for understanding these complex transformations acs.org.

The energetics of these reactions are a key component of theoretical investigations. For example, DFT studies on the allylation of styrene (B11656) oxide catalyzed by indium nanoparticles have been used to model all possible reaction paths and their corresponding energy barriers, achieving good correlation with experimental results sciforum.netmdpi.com. While not directly involving indolizines, these studies showcase the power of DFT in predicting reaction outcomes based on energetic favorability sciforum.netmdpi.com. Similar computational approaches could be applied to understand the energetics of reactions leading to the synthesis of or involving 8-Methoxyindolizine-7-carboxylic acid.

Computational Bioactivity Fingerprinting and Chemical Space Exploration

The exploration of the chemical space and the prediction of the biological activity of indolizine derivatives have been significantly advanced through computational methods. These in silico techniques, including molecular docking, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and chemical space analysis, are vital for modern drug discovery.

In silico docking studies have been successfully employed to identify novel indolizine derivatives with potential therapeutic applications. For example, a study on synthetic indolizine derivatives identified compounds that selectively target the COX-2 enzyme, as well as TNF-α and IL-6, which are key mediators of inflammation. These docking studies revealed that the identified compounds have a higher affinity for these targets compared to the non-selective NSAID indomethacin (B1671933) researchgate.net. The in silico ADME profile analysis of these derivatives also predicted good gastrointestinal tract and blood-brain barrier absorption researchgate.net.

In another study, a series of synthetic 7-methoxy-indolizine analogues were evaluated for their anti-tubercular activity. Molecular docking studies were conducted against enoyl-[acyl-carrier] protein reductase, a key enzyme in Mycobacterium tuberculosis. The most active compounds from this series were then subjected to molecular dynamics simulations to further understand their binding interactions nih.gov. These computational approaches were instrumental in identifying promising anti-TB agents among the synthesized indolizine analogues nih.gov.

The concept of chemical space exploration is crucial for understanding the diversity and potential of a particular molecular scaffold. For indoloindolizines, a π-expanded derivative of indolizine, theoretical studies have been used to map their largely unexplored chemical space acs.org. These investigations have shown that the HOMO-LUMO gaps of these compounds can be tailored through strategic substitution, which in turn influences their optoelectronic properties acs.org. This provides a rational basis for designing novel materials with desired characteristics acs.org. More broadly, the systematic exploration of the chemical space around scaffolds like (iso)indoline has been used to develop multitarget directed ligands for G protein-coupled receptors (GPCRs) relevant to the central nervous system nih.gov.

Furthermore, time-dependent density-functional theory (TD-DFT) calculations have been used to investigate the photophysical properties of indolizine derivatives. These studies have been successful in reproducing the electronic features of these compounds, aiding in the rational design of novel fluorophores for applications such as bioimaging acs.org. The ability to computationally predict properties like fluorescence emission allows for the targeted synthesis of compounds with specific characteristics acs.orgresearchgate.net. The antioxidant potential of chalcogen-indolizines has also been explored, and while in vitro assays are the primary method of evaluation, computational tools can be used to predict antioxidant activity and guide the synthesis of more potent compounds nih.gov.

The table below summarizes the findings of computational studies on various indolizine derivatives, providing a glimpse into the potential bioactivity profile that could be analogous for 8-Methoxyindolizine-7-carboxylic acid.

| Indolizine Derivative Class | Computational Method | Predicted/Studied Biological Target/Property | Key Finding | Reference |

| Novel Synthetic Indolizine Derivatives | In silico docking, ADME profiling | COX-2, TNF-α, IL-6 (Anti-inflammatory) | Higher binding affinity for targets compared to indomethacin; good predicted ADME properties. | researchgate.net |

| 7-Methoxy-indolizine Analogues | Molecular docking, Molecular Dynamics | Enoyl-[acyl-carrier] protein reductase (Anti-tubercular) | Identification of potent inhibitors against M. tuberculosis strains. | nih.gov |

| Indoloindolizines | Theoretical analysis | Chemical Space, HOMO-LUMO gap | Strategic substitution allows for tuning of optoelectronic properties. | acs.org |

| Pyrido[3,2-b]indolizines | TD-DFT Calculations | Photophysical properties (Fluorescence) | Computational calculations aid in the design of fluorophores with tunable emission wavelengths for bioimaging. | acs.org |

| Chalcogen-indolizines | In vitro assays (guiding computational design) | Antioxidant activity | Indolizine compounds exhibit antioxidant potential that can be optimized through structural modification. | nih.gov |

Structure Based Research and Advanced Applications in Organic Synthesis

Structural Analysis and Crystallographic Investigations of Indolizine (B1195054) Carboxylic Acids

The indolizine nucleus, an isomer of indole (B1671886), is a significant heterocyclic scaffold in medicinal chemistry and materials science. bohrium.comnih.gov The fusion of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring gives rise to its unique chemical properties and reactivity. nih.govresearchgate.net While indolizine itself is aromatic, detailed structural analyses using X-ray diffraction, NMR, and UV spectroscopy have revealed notable bond length alternations within the bicyclic system, suggesting a degree of tetraene-like character. nih.gov This structural feature is crucial as it influences the molecule's ability to participate in cycloaddition reactions. nih.gov

Crystallographic studies on substituted indolizines provide valuable insights into their three-dimensional structure and intermolecular interactions. For instance, the single-crystal X-ray analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed that it crystallizes in the monoclinic system with the space group P 21/n. mdpi.com This analysis also highlighted the presence of both intramolecular and intermolecular hydrogen bonds, as well as C–H···π interactions, which contribute to the stability of the crystal lattice. mdpi.com Theoretical calculations, such as energy framework analysis, have further elucidated the nature of these interactions, quantifying the contributions of coulombic and dispersion forces. mdpi.com

The precise determination of molecular geometry through crystallography is essential for understanding the structure-activity relationships of biologically active indolizine derivatives. In a study focused on COX-2 inhibitors, the crystal structure of an active indolizine derivative provided a basis for molecular modeling and docking studies. mdpi.com These computational analyses offered insights into the key interactions between the indolizine scaffold and the amino acid residues within the active site of the COX-2 enzyme. mdpi.com

Below is a table summarizing crystallographic data for a representative indolizine derivative.

| Parameter | Value |

| Compound | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| V (ų) | 4143.8(4) |

| Data sourced from a 2021 study on indolizine derivatives. mdpi.com |

Structure-Reactivity Relationships: Influence of Methoxy (B1213986) and Carboxylic Acid Groups

The chemical behavior of the indolizine ring is significantly modulated by the electronic properties of its substituents. The methoxy group (–OCH₃) and the carboxylic acid group (–COOH) exert distinct electronic effects that influence the reactivity of the indolizine core, particularly in electrophilic substitution reactions, which are characteristic of this heterocyclic system. jbclinpharm.org

The indolizine ring is generally susceptible to electrophilic attack, with the 3-position being the most reactive site, followed by the 1-position. jbclinpharm.org The presence of electron-donating or electron-withdrawing groups can either enhance or diminish this reactivity and can also direct the position of substitution.

The methoxy group is an electron-donating group due to its +M (mesomeric) effect, which increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack. SINDO1 calculations on methoxy-substituted indolizines have been used to study this influence on the total energy and charge distribution. acs.org In the context of chemical reactions, a methoxy group at the 7-position, as in 8-methoxyindolizine-7-carboxylic acid, would be expected to enhance the electron density of the pyridine ring component of the indolizine system. However, its effect on the reactivity of the pyrrole ring (positions 1, 2, and 3) is also significant. For instance, in a series of 7-methoxyindolizine (B575445) derivatives evaluated for COX-2 inhibition, the electronic nature of substituents on a benzoyl group at the 3-position influenced the inhibitory activity. mdpi.com A compound with a methoxy group on the benzoyl ring showed the least inhibitory activity, suggesting that electronic effects play a crucial role in biological interactions. mdpi.com

The carboxylic acid group , conversely, is an electron-withdrawing group (–I and –M effects), which deactivates the aromatic ring towards electrophilic substitution. The deactivating nature of this group can be so pronounced that it may hinder certain reactions. rsc.org However, its presence is often crucial for creating specific functionalities or for its role as a bioisostere for other chemical groups in drug design. researchgate.netnih.gov The reactivity of the carboxylic acid moiety itself, for instance in peptide coupling reactions, can be influenced by the steric environment of the indolizine ring. nih.govresearchgate.net

The interplay between these two groups in 8-methoxyindolizine-7-carboxylic acid is complex. The activating effect of the 8-methoxy group would compete with the deactivating effect of the 7-carboxylic acid group, leading to a nuanced reactivity profile that can be exploited in organic synthesis.

The substituents on an indolizine core are critical in defining its molecular recognition properties, which are fundamental to its biological activity and its application in areas like materials science. nih.gov Theoretical models and computational studies are instrumental in understanding how the methoxy and carboxylic acid groups modulate these interactions. mdpi.com

The methoxy group can participate in hydrogen bonding as a hydrogen bond acceptor. In molecular docking studies of 7-methoxyindolizine derivatives with the COX-2 enzyme, the methoxy group was observed to be located in a deep region of the receptor, suggesting its involvement in specific interactions. mdpi.com Furthermore, hydrophobic interactions are often a major driving force for the binding of indolizine derivatives to biological targets. mdpi.com

The carboxylic acid group is a key player in molecular recognition due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong and specific interactions with complementary functional groups on a receptor or another molecule. nih.gov In theoretical models, the carboxylic acid group can be shown to form key hydrogen bonds with amino acid residues like arginine in enzyme active sites. mdpi.com The ability of carboxylic acids to form these directed interactions is a cornerstone of rational drug design and the development of synthetic receptors. nih.gov

The combination of a methoxy and a carboxylic acid group on the indolizine scaffold of 8-methoxyindolizine-7-carboxylic acid creates a specific pattern of hydrogen bonding capabilities and electrostatic potential. This unique profile can be harnessed for the design of molecules with high affinity and selectivity for a particular biological target. Theoretical models can predict how the orientation of these functional groups will influence binding and can guide the synthesis of new derivatives with improved properties. mdpi.com

8-Methoxyindolizine-7-carboxylic Acid as a Versatile Synthetic Intermediate and Building Block

Indolizine derivatives, and specifically functionalized scaffolds like 8-methoxyindolizine-7-carboxylic acid, are valuable building blocks in organic synthesis. nih.govacs.org Their utility stems from the reactivity of the indolizine core and the handles provided by the functional groups, which allow for further chemical elaboration. rsc.orgrsc.orgresearchgate.net

The indolizine skeleton can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. One of the notable reactions of indolizines is their participation in [8+2] cycloadditions with electron-deficient alkynes or alkenes to form cycl[3.2.2]azines. nih.gov This reaction highlights the tetraene-like character of the indolizine ring system. nih.gov

8-Methoxyindolizine-7-carboxylic acid, with its specific substitution pattern, can be envisioned as a precursor for novel and complex heterocyclic architectures. The carboxylic acid group can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. nih.govresearchgate.net For example, the carboxylic acid could be coupled with an appropriate amine, and a subsequent intramolecular reaction could lead to the formation of a new fused ring system.

The synthesis of functionalized indolizines is often achieved through multicomponent reactions, which allow for the rapid assembly of molecular complexity. researchgate.netacs.org The development of new synthetic methodologies, including those mediated by transition metals or organocatalysts, has expanded the toolbox for creating diverse indolizine-based structures. rsc.orgrsc.org These methods can be applied to building blocks like 8-methoxyindolizine-7-carboxylic acid to generate novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. bohrium.comchemrxiv.org

The concept of using a central scaffold to generate a large number of related compounds, known as a combinatorial library, is a cornerstone of modern drug discovery. enamine.net The indolizine ring is an excellent scaffold for this purpose due to its chemical stability and the possibility of functionalizing it at multiple positions. acs.orgnih.gov

8-Methoxyindolizine-7-carboxylic acid is particularly well-suited as a scaffold for combinatorial library synthesis. The carboxylic acid group provides a convenient attachment point for a wide variety of chemical building blocks through robust reactions like amide bond formation. enamine.netrsc.org This allows for the systematic variation of one part of the molecule while keeping the core scaffold constant.

The following table illustrates how 8-methoxyindolizine-7-carboxylic acid could be used in a combinatorial approach:

| Scaffold | Reagent (R-NH₂) | Product Class |

| 8-Methoxyindolizine-7-carboxylic acid | Primary Amines | 8-Methoxyindolizine-7-carboxamides |

| 8-Methoxyindolizine-7-carboxylic acid | Secondary Amines | 8-Methoxyindolizine-7-carboxamides |

| 8-Methoxyindolizine-7-carboxylic acid | Amino Acids | Peptidyl-indolizines |

| 8-Methoxyindolizine-7-carboxylic acid | Hydrazines | Indolizinyl-hydrazides |

Furthermore, the indolizine ring itself can be further functionalized. For instance, electrophilic substitution reactions could be used to introduce additional diversity at the 1- or 3-positions, depending on the reaction conditions and the directing effects of the existing substituents. jbclinpharm.org This multi-pronged approach to diversification can rapidly generate a large library of compounds for biological screening. The development of efficient, and often automated, synthetic methods is key to the successful implementation of this strategy. rsc.org

Research on 8-Methoxyindolizine-7-carboxylic Acid in Photophysics and Materials Science Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of academic and scientific databases, no specific research findings concerning the applications of 8-Methoxyindolizine-7-carboxylic acid in the fields of photophysical research and materials science are publicly available.

Extensive investigations into the photophysical properties, such as fluorescence, phosphorescence, and quantum yield, of 8-Methoxyindolizine-7-carboxylic acid have not been reported in the reviewed literature. Similarly, its potential applications in materials science, including but not limited to organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in advanced functional materials, are not documented.

While the broader class of indolizine derivatives has been the subject of scientific inquiry for their luminescent properties and potential in organic electronics, the specific contributions of the 8-methoxy and 7-carboxylic acid functional groups on the indolizine core in this particular arrangement have not been characterized or published.

Consequently, no data tables detailing research findings on the photophysical or material science characteristics of 8-Methoxyindolizine-7-carboxylic acid can be provided at this time. Further experimental research would be required to elucidate the properties and potential applications of this specific compound.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric and Stereoselective Synthetic Methods

The creation of chiral molecules with precise three-dimensional arrangements is a paramount challenge in modern organic synthesis, particularly for developing new therapeutics. For the indolizine (B1195054) class, future research will heavily focus on pioneering novel asymmetric and stereoselective synthetic methodologies. Current strategies often result in racemic mixtures, necessitating difficult and costly separation processes.

Emerging approaches aim to establish stereocenters with high control during the synthesis itself. One promising direction involves catalyst-dependent stereodivergent synthesis, where the choice of a specific metal catalyst (e.g., gold or platinum complexes) can selectively produce different epimers from the same starting material. acs.org Another key area is the development of enantioselective procedures, such as the palladium-catalyzed asymmetric hydrogenation of in-situ generated indoles to create optically active indolines, a related scaffold, with high enantiomeric excess. rsc.org

Future methods will likely expand on these concepts:

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids has shown promise in controlling the stereochemistry of cycloaddition reactions involving indolizines, enabling dearomative and desymmetrizative processes that generate complex, atropoisomeric products. acs.org

Transition-Metal Catalysis: Rhodium-catalyzed asymmetric allylations represent a powerful tool for the regio- and enantioselective synthesis of functionalized indolizines. organic-chemistry.org Further exploration of chiral ligands and different metal centers (e.g., Copper, Palladium) is expected to yield new pathways to previously inaccessible stereoisomers. organic-chemistry.orgnih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, provides a foundation for constructing complex chiral indolizine derivatives, as demonstrated in the diastereoselective synthesis of indolizidine alkaloids like lentiginosine. nih.govnih.gov

| Method | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|

| Stereodivergent [3+2] Cycloaddition | Gold (Au) or Platinum (Pt) complexes | Reversion of stereocenter to yield different epimers | acs.org |

| Asymmetric Dearomative [8+2] Cycloaddition | Chiral Phosphoric Acids (CPAs) | Atropoisomeric cyclazines with high enantioselectivity | acs.org |

| Asymmetric Allylation | Rhodium (Rh) with chiral bisoxazolinephosphine ligand | Highly regio- and enantioselective synthesis of 3-allylindolizines | organic-chemistry.org |

| Diastereoselective Cyclization | Sequential oxirane ring opening and intramolecular cyclization | Formation of diastereomeric mixtures of chiral indolizinium salts | nih.gov |

Advanced Computational Design for Predictive Synthesis and Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for modern chemical research. nih.gov For the indolizine family, including derivatives like 8-Methoxyindolizine-7-carboxylic acid, advanced computational modeling offers the ability to predict reaction outcomes, design novel functionalizations, and understand electronic properties before embarking on lengthy and resource-intensive laboratory work.

Researchers are using time-dependent DFT (TD-DFT) calculations to rationally design novel fluorophores based on indolizine scaffolds. acs.org By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, scientists can predict how different substituents will affect a molecule's absorption and emission spectra. acs.orgacs.org This predictive power allows for the targeted synthesis of compounds with specific photophysical properties, tuning emission colors from blue to red. acs.org

Future computational efforts will likely focus on:

Predictive Reaction Modeling: Simulating entire reaction pathways to identify the most likely products, transition states, and potential byproducts. This can help in optimizing reaction conditions (temperature, solvent, catalyst) for higher yields and selectivity. acs.orgnih.gov

Virtual Screening for Functionalization: Computationally evaluating a large library of potential substituents on the 8-methoxyindolizine-7-carboxylic acid core to predict their impact on biological activity or material properties. researchgate.net

Aromaticity and Reactivity Analysis: Using methods like Nucleus-Independent Chemical Shift (NICS) to quantify the aromaticity of the heterocyclic rings, which is directly linked to their stability and reactivity, thereby guiding strategies for selective functionalization. acs.org

| Computational Method | Application | Predicted Property/Outcome | Reference |

|---|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Design of novel fluorophores | Absorption/emission wavelengths, HOMO/LUMO energy levels | acs.org |

| Conceptual DFT | Rationalize dienophilic reactivity | Reactivity descriptors (electrophilicity, nucleophilicity) | nih.gov |

| DFT with MICD/NICS/ISE | Assess aromaticity and stability | HOMO-LUMO gaps, ring current, stabilization energy | acs.org |

| DFT Pathway Analysis | Elucidate reaction mechanisms | Transition state energies, kinetic vs. thermodynamic control | acs.org |

Exploration of Unconventional Reactivity Pathways and Catalytic Systems

While classical methods for synthesizing indolizines, such as the Chichibabin reaction, are well-established, the future lies in discovering unconventional reaction pathways and novel catalytic systems to build and modify the indolizine core with greater efficiency and versatility. nih.govrsc.org These new methods often allow for the construction of complex, multi-substituted indolizines from simple, readily available starting materials in a single step. organic-chemistry.org

Recent breakthroughs include:

Domino and Tandem Reactions: These processes, where multiple bond-forming events occur in a single pot, are highly efficient. acs.org For instance, a palladium/copper-catalyzed tandem reaction can create 3-aminoindolizines from heteroaryl bromides and propargyl amines. organic-chemistry.org Similarly, domino [4+2] annulation processes are being used to construct novel indolizine scaffolds. researchgate.net

Novel Metal Catalysis: Beyond traditional palladium catalysis, researchers are exploring iron, gold, and copper catalysts for new transformations. organic-chemistry.org An iron-catalyzed synthesis from pyridines and allenoates and a gold-catalyzed reaction of enyne-indoles are examples of how different metals can unlock unique reactivity. acs.orgorganic-chemistry.org

Radical Cyclization: Radical-induced synthetic approaches are gaining attention for their ability to efficiently construct the heterocyclic core under mild conditions with high atom economy. rsc.org

[8+2] Cycloadditions: This higher-order cycloaddition reaction between indolizines and dienophiles like alkynes is a powerful method for constructing cycl[3.2.2]azines, a related class of polycyclic aromatic compounds. nih.gov

The exploration of these pathways will enable the synthesis of derivatives like 8-Methoxyindolizine-7-carboxylic acid with substitution patterns that are difficult or impossible to achieve using traditional methods.

Integration with High-Throughput Screening for Accelerated Chemical Discovery

The discovery of new drugs and materials is a numbers game that can be accelerated by combining modern synthetic methods with high-throughput screening (HTS). The future of indolizine chemistry will see a tighter integration of diversity-oriented synthesis with automated screening technologies to rapidly identify compounds with desirable properties. nih.gov

The key to this approach is the ability to generate large libraries of structurally diverse indolizine derivatives. nih.gov

Combinatorial and One-Pot Syntheses: Methods that allow for the rapid assembly of indolizines from multiple building blocks are essential. For example, a one-pot, three-component reaction of sugar alkynes, pyridines, and α-bromo carbonyl compounds enables the efficient synthesis of a library of novel indolizine C-nucleoside analogues. nih.gov Similarly, exploiting palladium-catalyzed cross-coupling reactions on an indolizinone core allows for the rapid generation of a small library of highly functionalized derivatives. acs.org

Late-Stage Functionalization: This strategy involves modifying a common indolizine core in the final steps of a synthesis, which is an efficient way to create a diverse set of analogues for screening. nih.gov This approach was successfully used to optimize the anticancer activity of indolizine lactones, increasing their potency by up to twenty times. nih.gov

By generating these libraries and subjecting them to HTS, researchers can quickly screen for a wide range of biological activities—such as anticancer, antimicrobial, or anti-inflammatory properties—and accelerate the identification of lead compounds for further development. nih.govnih.govnih.gov

Design of Indolizine-Based Scaffolds for Chemical Probes

Chemical probes are small molecules used as tools to study biological processes by selectively interacting with specific proteins or cellular components. icr.ac.uk The unique properties of the indolizine ring, particularly its intrinsic fluorescence, make it an excellent scaffold for the design of novel chemical probes. chim.itnih.gov

Future research will focus on harnessing these properties to create sophisticated tools for chemical biology:

Fluorogenic Probes: Indolizine derivatives can be designed as "turn-on" fluorescent probes that only emit light upon reacting with a specific target analyte, such as sulfite (B76179) or certain ions. rsc.orgrsc.org This minimizes background fluorescence and allows for sensitive detection in complex biological systems. rsc.org

Bioconjugation Scaffolds: Polyfunctionalized indolizine scaffolds can be equipped with multiple reactive groups (e.g., alkynes, amines, esters). nih.govnih.gov These "orthogonal" handles allow for the precise attachment of other molecules, such as biotin (B1667282) tags or drugs, creating multifunctional tools for applications like affinity chromatography to identify unknown protein targets of a drug. nih.govnih.gov

Bioimaging Agents: The tunable fluorescence of indolizines allows for the creation of probes for visualizing specific cellular structures, like lipid droplets, in living cells without the need for washout steps. acs.org By rationally designing the scaffold, probes with different colors can be developed for multi-target imaging. acs.org

The development of probes based on the 8-Methoxyindolizine-7-carboxylic acid core could provide new tools for studying a wide range of biological questions, leveraging the inherent properties of the indolizine system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methoxyindolizine-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, indole derivatives can be functionalized via formylation at specific positions (e.g., C7 or C2), followed by hydrolysis to generate carboxylic acid groups, as demonstrated in analogous indole-carboxylic acid syntheses . Reaction optimization includes:

- Temperature control : Reflux in acetic acid (100–120°C) for 3–5 hours to promote cyclization and intermediate stability .

- Catalyst selection : Sodium acetate or borohydride reductants for intermediate stabilization .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How can researchers validate the structural identity and purity of 8-Methoxyindolizine-7-carboxylic acid?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Compare - and -NMR spectra to literature data for indole derivatives (e.g., chemical shifts for methoxy groups: ~3.8–4.0 ppm; carboxylic acid protons: ~12–14 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using ESI-MS .

- Chromatography : RP-HPLC with refractive index (RI) detection, using pharmacopeial-grade reference standards for retention time matching .

Q. What stability considerations are critical for handling 8-Methoxyindolizine-7-carboxylic acid in experimental workflows?

- Methodological Answer :

- Storage : Store under inert gas (N) at –20°C to prevent oxidation or hydrolysis of the methoxy and carboxylic acid groups.

- Solvent compatibility : Avoid prolonged exposure to polar protic solvents (e.g., water, ethanol) to minimize esterification or degradation .

- Stability assays : Conduct accelerated degradation studies under varying pH (2–9) and temperature (25–60°C) to identify decomposition pathways .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragments) be resolved during characterization of 8-Methoxyindolizine-7-carboxylic acid derivatives?

- Methodological Answer :

- Isotopic labeling : Use -labeled intermediates to confirm peak assignments in complex NMR spectra .

- Tandem MS (MS/MS) : Fragment ions can differentiate regioisomers (e.g., methoxy position) by comparing collision-induced dissociation (CID) patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) predict chemical shifts and optimize geometry for spectral matching .

Q. What computational strategies are effective for predicting the reactivity of 8-Methoxyindolizine-7-carboxylic acid in catalytic or enzymatic systems?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 monooxygenases) .

- MD simulations : Analyze binding stability and conformational changes over 100-ns trajectories in explicit solvent models .

- QM/MM approaches : Combine quantum mechanics for reactive sites (carboxylic acid) with molecular mechanics for protein environments .

Q. How can researchers design structure-activity relationship (SAR) studies for 8-Methoxyindolizine-7-carboxylic acid analogs with modified substituents?

- Methodological Answer :

- Scaffold diversification : Introduce substituents (e.g., halogens, alkyl groups) at C3 or C8 via Suzuki-Miyaura coupling or nucleophilic substitution .

- Activity assays : Test antimicrobial or antioxidant activity using disk diffusion (for bacteria) and DPPH radical scavenging assays .

- Data analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What strategies address low reproducibility in synthetic yields for 8-Methoxyindolizine-7-carboxylic acid derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .

- Batch consistency : Validate reproducibility across ≥3 independent syntheses with statistical analysis (e.g., ANOVA for yield variance) .

Data Presentation and Reproducibility Guidelines

- Tables : Include detailed reaction conditions (e.g., Table 1: Stepwise synthesis yields, HPLC purity, spectral data) .

- Figures : Provide annotated NMR/MS spectra and computational docking poses .

- Supplementary Materials : Deposit raw chromatograms, crystallographic data, and simulation trajectories in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.